Molybdenum nickel oxide

Description

The exact mass of the compound Molybdenum nickel tetraoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

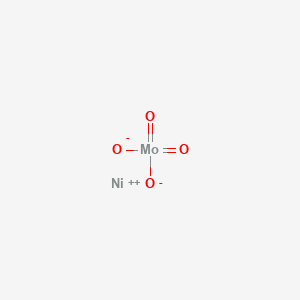

2D Structure

Properties

CAS No. |

14177-55-0 |

|---|---|

Molecular Formula |

MoNiO4-6 |

Molecular Weight |

218.64 g/mol |

IUPAC Name |

molybdenum;nickel(2+);tetrakis(oxygen(2-)) |

InChI |

InChI=1S/Mo.Ni.4O/q;+2;4*-2 |

InChI Key |

NMOQDZSTICHOQM-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ni+2] |

Other CAS No. |

14177-55-0 |

physical_description |

Liquid; PelletsLargeCrystals |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of molybdenum nickel oxide nanostructures

An In-depth Technical Guide to the Synthesis and Characterization of Molybdenum Nickel Oxide Nanostructures

Issued: November 2025

Introduction

This compound (NiMoO₄) nanostructures have emerged as highly promising materials in various scientific and technological fields. Their compelling properties, including high electrochemical activity, distinct magnetic characteristics, and catalytic potential, make them ideal candidates for a range of applications. These applications include high-performance supercapacitors, efficient catalysts for reactions like the oxygen evolution reaction (OER) and organic molecule oxidation, humidity sensors, and magnetic devices.[1][2][3][4] The performance of NiMoO₄ in these applications is intrinsically linked to its structural and morphological characteristics, such as crystal phase (α-NiMoO₄ or β-NiMoO₄), particle size, and surface area.[1] Consequently, the precise control over the synthesis process is paramount to tailor these properties for specific functionalities. This guide provides a comprehensive overview of prevalent synthesis methodologies, detailed characterization techniques, and a summary of key performance data for researchers, scientists, and professionals in materials science and drug development.

Synthesis Methodologies

The fabrication of this compound nanostructures with controlled morphologies like nanorods, nanosheets, and nanospheres is achieved through various chemical synthesis routes.[5] The choice of method significantly influences the material's final properties and performance.

Hydrothermal Synthesis

The hydrothermal method is a widely used, facile, and effective technique for synthesizing crystalline NiMoO₄ nanostructures directly on a substrate or as a powder.[2][6] It involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined stainless-steel autoclave.[7]

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution by dissolving nickel and molybdenum salts. Common precursors include nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).[7][8]

-

Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and heat it in an oven to a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 9 to 48 hours).[2][7] The reaction time is a critical parameter that affects the morphology and electrochemical properties of the final product.[2]

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Product Recovery: Collect the resulting precipitate by centrifugation or filtration, wash it multiple times with deionized water and ethanol to remove any unreacted ions, and finally dry it in an oven.

Caption: General workflow for hydrothermal synthesis of NiMoO₄.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes a sealed vessel at elevated temperatures. The key difference is the use of non-aqueous organic solvents, such as methanol, ethanol, or ethylene glycol, instead of water.[9][10] This change in solvent can lead to different particle morphologies and sizes.

Experimental Protocol:

-

Precursor Dissolution: Dissolve a nickel salt (e.g., nickel acetate or nickel nitrate) in a suitable organic solvent (e.g., methanol or N,N-Dimethylformamide).[9]

-

Reaction: Place the solution in an autoclave and heat it to the reaction temperature (e.g., 180-200 °C) for a specific duration (e.g., 4-12 hours).[9]

-

Product Separation: After cooling, the solid product is separated from the solution.

-

Calcination: The obtained precursor is often calcined in air at a high temperature (e.g., 350-450 °C) for several hours to yield the final NiO-based nanostructures.[9]

Caption: General workflow for solvothermal synthesis.

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nickel molybdate powders at room temperature.[11] It involves mixing solutions of soluble precursors to form an insoluble precipitate. The morphology can be influenced by adding capping agents.

Experimental Protocol:

-

Solution Preparation: Prepare separate aqueous solutions of nickel chloride hexahydrate and ammonium heptamolybdate tetrahydrate.

-

Precipitation: Mix the two solutions under stirring at room temperature. A precipitate of nickel molybdate will form. Capping agents, such as amino acids, can be added to control particle growth and morphology.[11]

-

Washing and Drying: The precipitate is collected, washed thoroughly with deionized water to remove byproducts, and then dried.

Electrodeposition

Electrodeposition is a substrate-based technique that allows for the direct growth of Ni-Mo oxide films on a conductive surface, which is advantageous for electrode applications.[12][13] This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters.

Experimental Protocol:

-

Electrolyte Preparation: The electrolyte bath contains sources of nickel and molybdenum ions, such as NiSO₄ and Na₂MoO₄, dissolved in an appropriate medium. An alkaline solution containing ammonia and a buffering agent like boric acid is often used.[12]

-

Electrochemical Cell: A standard three-electrode cell is used, with the desired substrate (e.g., nickel foam, copper) as the working electrode, a platinum plate as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[12]

-

Deposition: The deposition is carried out under either potentiostatic (constant potential) or galvanostatic (constant current) conditions.[12][14] For instance, a constant current density of 25 mA/cm² can be applied.[12]

-

Post-Treatment: The deposited film may be amorphous. An additional annealing step in air (e.g., 500 °C for 1 hour) can be performed to induce crystallization.[12]

Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the synthesized nanostructures. This involves analyzing their crystal structure, morphology, elemental composition, chemical states, and functional properties.

Caption: A typical workflow for material characterization.

2.1 Structural and Morphological Characterization

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the material. XRD patterns reveal whether the sample consists of the low-temperature α-NiMoO₄ phase, the high-temperature β-NiMoO₄ phase, or a mixture.[1] The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity.[15]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the nanostructures, revealing their shape (e.g., nanorods, nanosheets, nanoflowers), size distribution, and arrangement on a substrate.[1][16]

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM, allowing for detailed observation of the internal structure, particle size, and lattice fringes of individual nanoparticles.[17][18]

-

Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area and pore size distribution of the nanostructured material, which are critical parameters for applications in catalysis and energy storage.[7][19]

2.2 Compositional and Chemical State Analysis

-

Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides the elemental composition of the sample, confirming the presence and atomic ratios of Ni, Mo, and O.[17][19]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the oxidation states of the elements. It can distinguish between different valence states, such as Ni²⁺ and Ni³⁺ or Mo⁵⁺ and Mo⁶⁺, which are vital for understanding the material's electrochemical activity.[20][21][22]

2.3 Electrochemical Characterization For energy storage applications, particularly supercapacitors, electrochemical performance is evaluated using a three-electrode setup in an aqueous electrolyte (e.g., KOH solution).[4]

-

Cyclic Voltammetry (CV): CV is used to study the capacitive behavior and redox reactions of the electrode material. The shape of the CV curve indicates the type of charge storage mechanism (pseudocapacitive or double-layer).

-

Galvanostatic Charge-Discharge (GCD): GCD measurements at various current densities are used to calculate the specific capacitance, energy density, and power density of the material.

-

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the internal resistance, charge transfer resistance, and ion diffusion kinetics within the electrode.[23]

Data Presentation

Quantitative data from various studies are summarized below to facilitate comparison.

Table 1: Selected Synthesis Parameters and Resulting Nanostructure Properties

| Synthesis Method | Precursors | Conditions | Morphology | Size/Dimensions | Ref. |

| Hydrothermal | Ni(NO₃)₂·6H₂O, (NH₄)₆Mo₇O₂₄·4H₂O | 180 °C, 18 h | Nanostructures on SS | - | [2] |

| Hydrothermal | Ni(NO₃)₂, (NH₄)₆Mo₇O₂₄·4H₂O | - | β-NiMoO₄ Nanorods | - | |

| Hydrothermal | Ni, Co, Mo salts | Annealing treatment | Nanosheets | - | [4] |

| Microwave-assisted | NiCl₂, PVP, N₂H₄·H₂O, H₃PMo₁₂O₄₀ | Microwave 50s, Calcination 500°C | Core-shell nanoparticles | Core: ~38 nm, Shell: ~5 nm | [17][24] |

| Hydrothermal | (NH₄)₆Mo₇O₂₄, NH₄-metatungstate, Ni(NO₃)₂ | 200 °C, 48 h | Amorphous fibers | Length: 1 µm, Diameter: 60 nm | [7][25] |

Table 2: Electrochemical Performance of this compound-Based Supercapacitors

| Electrode Material | Synthesis Method | Specific Capacitance | Current Density | Cycling Stability | Ref. |

| NiMoO₄ Nanostructures | Hydrothermal (18 h) | 619 F/g | 1 A/g | >3000 cycles | [2] |

| β-NiMoO₄ Nanorods | Hydrothermal | 730 F/g | 1 A/g | 63.2% retention after 10x current increase | |

| NiMoO₄@CoMoO₄ Nanospheres | Hydrothermal | 1601.6 F/g | 2 A/g | - | [23] |

| Ni-Co-Mo Oxide Nanosheets | Hydrothermal + Annealing | 1366 F/g | 2 A/g | 89.75% retention after 5000 cycles | [4] |

| NiMoO₄/rGO Nanocomposite | Hydrothermal | 1400 F/g | 1 A/g | 84% retention after 1000 cycles | [5] |

Table 3: Spectroscopic and Structural Data for Ni-Mo Oxides

| Characterization | Material System | Key Findings | Ref. |

| XRD | α,β-NiMoO₄ Nanorods | Crystalline structure with mixed α and β phases (JCPDS 33-948 & 12-348) | [1] |

| XPS (Mo 3d) | Ni-Mo Alloy | Peaks observed for metallic Mo (228.4 eV), Mo⁴⁺ (229.5 eV), and Mo⁶⁺ (232.7 eV) | [21] |

| XPS (Ni 2p) | Ni-Mo Alloy | Peaks observed for metallic Ni (853.2 eV) and oxidized Ni (856 eV) | [21] |

| BET | Mo-Ni-W Oxides | Specific Surface Area: 114 m²/g; Pore Size: 34 Å | [7][19] |

| UV-vis | α,β-NiMoO₄ Nanorods | Optical band gap of 2.2 eV | [1] |

Conclusion

This guide has outlined the principal synthesis and characterization methodologies for this compound nanostructures. The choice of synthesis technique—hydrothermal, solvothermal, co-precipitation, or electrodeposition—profoundly impacts the resulting material's morphology, crystallinity, and surface area. These physical properties, in turn, dictate the functional performance in applications such as supercapacitors and catalysts. A systematic characterization using a suite of techniques including XRD, SEM, TEM, and XPS is crucial for establishing the critical synthesis-structure-property relationships. The data presented herein highlights that hierarchical and composite nanostructures, often synthesized via hydrothermal routes, exhibit superior electrochemical performance, demonstrating the vast potential for designing advanced materials through controlled synthesis.

References

- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00447C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structural characterization of Mo-Ni-W oxide nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NiO Nano- and Microparticles Prepared by Solvothermal Method—Amazing Catalysts for CO2 Methanation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Self-supported this compound catalytic electrode designed via molecular cluster-mediated electroplating and electrochemical activation for an efficient and durable oxygen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-deposition of Ni–Mo alloy film catalysts for hydrogen evolution from an ethylene glycol system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijnnonline.net [ijnnonline.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. experts.nau.edu [experts.nau.edu]

crystal structure and properties of NiMoO4

An In-depth Technical Guide to the Crystal Structure and Properties of Nickel Molybdate (NiMoO4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of nickel molybdate (NiMoO4), a transition metal oxide of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensing.

Crystal Structure of NiMoO4

Nickel molybdate primarily exists in two main crystallographic polymorphs under atmospheric pressure: a low-temperature monoclinic phase (α-NiMoO4) and a high-temperature monoclinic phase (β-NiMoO4). Additionally, hydrated forms and high-pressure phases have been reported.[1][2] The key distinction between the α and β phases lies in the coordination of the molybdenum (Mo) ions; in α-NiMoO4, Mo is in an octahedral coordination ([MoO6]), while in β-NiMoO4, it adopts a tetrahedral coordination ([MoO4]).[3][4][5][6] In both structures, the nickel (Ni) ions are octahedrally coordinated.[5]

The α-phase is the stable form at room temperature.[6] The transition from the α to the β phase typically occurs at temperatures between 550 and 670 °C.[5] The β-phase can be synthesized by heating α-NiMoO4 above 600-760°C, but it is only stable at elevated temperatures and reverts to the α-phase upon cooling below 180°C.[1][6]

Crystallographic Data

The crystallographic parameters for the α and β phases of NiMoO4 are summarized in the table below.

| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |

| α-NiMoO4 | Monoclinic | C2/m | a = 9.55, b = 8.74, c = 7.63, β = 113.98[7] |

| a = 9.602, b = 8.769, c = 7.665, β = 114.24[1] | |||

| β-NiMoO4 | Monoclinic | P2/c | a = 10.094, b = 9.203, c = 6.996, β = 107.17[1] |

| a = 4.56, b = 5.66, c = 4.86, β = 90.75[8] |

Note: Discrepancies in lattice parameters can arise from different experimental conditions and refinement methods.

Properties of NiMoO4

The distinct crystal structures of the NiMoO4 polymorphs give rise to a range of interesting physical and chemical properties.

Optical Properties

The optical properties of NiMoO4 have been investigated using UV-visible spectroscopy. The direct optical band gap for a mixture of α and β phases has been reported to be around 2.15 to 2.2 eV.[1][9] Other studies on α-NiMoO4 have reported direct and indirect band gaps of approximately 2.2 eV and 1.9 eV, respectively.[10] A higher direct band gap of 2.72 eV has also been reported for NiMoO4 synthesized by a solid-state reaction method.[11]

| Property | Value | Reference |

| Optical Band Gap (α,β-NiMoO4) | ~2.15 - 2.2 eV | [1][9] |

| Optical Band Gap (α-NiMoO4, direct) | ~2.2 eV | [10] |

| Optical Band Gap (α-NiMoO4, indirect) | ~1.9 eV | [10] |

| Optical Band Gap (direct) | 2.72 eV | [11] |

Magnetic Properties

NiMoO4 exhibits interesting magnetic behavior. A reversible transition from an antiferromagnetic to a paramagnetic state has been observed.[1][9] The Néel temperature (TN), which marks this transition, is reported to be around 18.5 K at an applied magnetic field of 100 Oe and 17.8 K at 1 kOe.[1]

| Property | Value | Conditions | Reference |

| Magnetic Behavior | Antiferromagnetic-Paramagnetic Transition | Reversible | [1][9] |

| Néel Temperature (TN) | 18.5 K | H = 100 Oe | [1] |

| Néel Temperature (TN) | 17.8 K | H = 1 kOe | [1] |

Electrical and Electrochemical Properties

The electrical conductivity of NiMoO4 is a key property for its application in electronic devices. The DC conductivity of nanocrystalline α-NiMoO4 at room temperature has been measured to be 1.5 × 10-4 S/m, while its hydrated form shows a conductivity of 4 × 10-5 S/m.[12] In its metastable state between 450-650 °C, α-NiMoO4 behaves as a p-type semiconductor, transitioning to an n-type semiconductor above 650 °C.[12]

As an electrode material for supercapacitors, NiMoO4 has demonstrated high specific capacitance. Values as high as 1517 F/g at a current density of 1.2 A/g have been reported for nano-α-NiMoO4.[13] The hydrated form, NiMoO4·H2O, has also shown a high specific capacitance of 621 F/g at a scan rate of 1 mV/s.[14] The β-phase has been noted to exhibit a higher specific capacity than the α-phase.[15]

| Property | Value | Material Form | Reference |

| DC Electrical Conductivity | 1.5 × 10-4 S/m | α-NiMoO4 (nanocrystalline) | [12] |

| DC Electrical Conductivity | 4 × 10-5 S/m | NiMoO4·H2O (nanocrystalline) | [12] |

| Specific Capacitance | 1517 F/g | nano-α-NiMoO4 | [13] |

| Specific Capacitance | 621 F/g | NiMoO4·H2O | [14] |

| Specific Capacitance | 332.8 C/g | β-NiMoO4 nanosheets | [15] |

| Specific Capacitance | 252.6 C/g | α-NiMoO4 nanorods | [15] |

Catalytic Properties

NiMoO4 is an active catalyst in various chemical reactions. It has been investigated for the catalytic reduction of nitroaromatic compounds, showing high activity.[2][16] The β-phase of NiMoO4 has been found to be more selective than the α-phase for the oxidative dehydrogenation of alkanes to alkenes.[4] Furthermore, NiMoO4 is a promising electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis.[17][18]

Experimental Protocols

Synthesis of α,β-NiMoO4 Nanorods via Microwave Sintering

This protocol is based on the method described by Costa et al.[1]

-

Precursor Preparation:

-

Dissolve sodium molybdate (Na2MoO4·2H2O) and nickel nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water to form aqueous solutions.

-

Mix the solutions under magnetic stirring.

-

Wash the resulting precipitate multiple times with deionized water.

-

Dry the precipitate to obtain the precursor, NiMoO4·nH2O.

-

-

Microwave Annealing:

-

Place the precursor in a domestic microwave oven.

-

Anneal at 600°C for 10 minutes to induce thermal decomposition and crystallization.

-

The resulting product is a mixture of α- and β-NiMoO4 nanorods.

-

Hydrothermal Synthesis of Nanocrystalline NiMoO4·H2O and α-NiMoO4

This protocol is adapted from the work of Popovych et al.[14]

-

Solution Preparation:

-

Dissolve 5.8 g of nickel nitrate (Ni(NO3)2·6H2O) and 1.2 g of sodium molybdate (Na2MoO4·2H2O) in 40 ml of distilled water with thorough stirring.

-

-

Hydrothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in a furnace at 453 K (180 °C) for 2 hours.

-

Allow the autoclave to cool to room temperature.

-

-

Product Recovery and Drying:

-

Wash the resulting precipitate several times with distilled water.

-

Dry the precipitate in an air atmosphere at 343 K (70 °C) to obtain nanocrystalline NiMoO4·H2O.

-

-

Conversion to α-NiMoO4:

-

Anneal the obtained NiMoO4·H2O hydrate in a furnace at 673 K (400 °C) in an air atmosphere for 2 hours to obtain the α-phase.

-

Visualizations

Logical Relationship of NiMoO4 Polymorphs

Caption: Phase transitions of NiMoO4 polymorphs.

Experimental Workflow for NiMoO4 Synthesis and Characterization

Caption: General workflow for NiMoO4 synthesis and characterization.

References

- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. structural-optical-and-magnetic-properties-of-nimoo-4-nanorods-prepared-by-microwave-sintering - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. structural-optical-and-electrical-properties-of-nimo4-m-w-and-mo - Ask this paper | Bohrium [bohrium.com]

- 12. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Application progress of NiMoO4 electrocatalyst in basic oxygen evolution reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic and Optical Properties of Nickel Molybdenum Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of nickel molybdenum oxide (NiMoO₄), a versatile transition metal oxide with significant potential in various scientific and biomedical fields. This document details the synthesis, characterization, and fundamental properties of NiMoO₄, with a particular focus on its applications relevant to drug development, such as biosensing and photothermal therapy.

Electronic Properties of Nickel Molybdenum Oxide

Nickel molybdenum oxide is a semiconductor with tunable electronic properties that are highly dependent on its crystal structure, morphology, and the presence of any dopants.[1] The electronic characteristics of NiMoO₄ make it a promising material for applications requiring good electrochemical activity and conductivity.

Band Gap Energy

The band gap of a semiconductor is a critical parameter that determines its electronic and optical properties. For nickel molybdenum oxide, the band gap can be either direct or indirect, with reported values varying based on the synthesis method, morphology, and crystalline phase (α- or β-NiMoO₄).

| Synthesis Method | Morphology | Phase | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference(s) |

| Solid-State Reaction | - | α-NiMoO₄ | 2.72 | - | [2] |

| Microwave Sintering | Nanorods | α,β-NiMoO₄ | ~2.15 - 2.2 | - | [3] |

| Hydrothermal | Nanomaterials | α-NiMoO₄ | ≈2.2 | ≈1.9 | [4][5] |

| Solid-State Synthesis | Micro-crystals | α-NiMoO₄ | 2.50 | - | [4] |

| Hydrothermal | Nanorods | - | 3.085 | - | [6] |

| Solution Combustion | Nanostructures | - | 3.18 | - | [7] |

| First-Principles Calculation | - | α-NiMoO₄ | 2.555 | - | [8] |

| First-Principles Calculation | - | - | 0.136 - 0.2 | - | [1] |

Electrical Conductivity

The electrical conductivity of nickel molybdenum oxide is a key feature for its application in electrochemical devices such as supercapacitors and biosensors. The conductivity is influenced by factors like temperature, crystalline phase, and the presence of defects or charge carriers.[9][10]

| Phase / Condition | Temperature (°C) | Electrical Conductivity (S/m) | Reference(s) |

| β-NiMoO₄ (as-prepared) | 25 - 800 | 10⁻⁶ - 10⁻³ | [11] |

| β-NiMoO₄ (stable) | 250 | 4.4 x 10⁻⁴ | [10][11] |

| β-NiMoO₄ (after 800°C anneal) | 800 | 6 x 10⁻³ | [11] |

| NiMoO₄ Hydrate (nanocrystalline) | Room Temperature | 4 x 10⁻⁵ | [9] |

| α-NiMoO₄ (nanocrystalline) | Room Temperature | 1.5 x 10⁻⁴ | [9] |

| NiMoO₄ Hydrate | - | 1.07 x 10⁻⁴ | [10] |

The conduction mechanism in NiMoO₄ can be described by models such as the non-overlapping small polaron-tunneling (NSPT) model and the correlated barrier-hopping (CBH) model, depending on the phase and temperature.[2]

Optical Properties of Nickel Molybdenum Oxide

The interaction of nickel molybdenum oxide with light is fundamental to its application in photocatalysis and photothermal therapy. Its optical properties are primarily investigated using UV-Vis and photoluminescence spectroscopy.

UV-Visible Spectroscopy

UV-Vis absorption spectroscopy is used to determine the optical band gap and assess the light absorption characteristics of NiMoO₄. The material typically exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum.

| Synthesis Method | Morphology | Absorption Features | Reference(s) |

| Microwave Sintering | Nanorods | Strong absorption with a direct band gap of ~2.15 eV. | [3] |

| Hydrothermal | Nanoflowers | Semi-transparent in the visible and IR range. | [12] |

| Solution Combustion | Nanostructures | Effective absorption in the UV-Visible range (200-800 nm). | [7] |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy reveals information about the recombination of photogenerated electron-hole pairs and the presence of defect states within the material. The PL emission of NiMoO₄ is often observed in the blue and green regions of the visible spectrum.

| Morphology | Excitation Wavelength (nm) | Emission Peaks (nm) | Reference(s) |

| Nanorods | - | Blue emission at 480 nm | [3] |

| Nanoflowers | - | Emissions in the violet and blue regions. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of nickel molybdenum oxide. The following sections provide an overview of common experimental procedures.

Synthesis Methods

Several methods are employed to synthesize NiMoO₄ with varying morphologies and properties.

-

Co-precipitation Method: This method involves the precipitation of a nickel molybdate precursor from a solution containing nickel and molybdate ions, followed by calcination. The pH of the precursor solution can significantly influence the morphology of the final product, with nanorods forming at a pH of ~4, nanosheets at a pH of ~7, and nanoparticles at a pH of ~11.[13]

-

Hydrothermal Method: In a typical hydrothermal synthesis, nickel and molybdenum precursors are dissolved in a solvent (often water) and heated in a sealed autoclave. The temperature and duration of the reaction are critical parameters. For instance, NiMoO₄/NiMo nanostructures can be grown on nickel foam at 150°C for 6 hours.[12]

-

Solution Combustion Synthesis: This method utilizes a highly exothermic reaction between an oxidizer (e.g., nickel nitrate) and a fuel (e.g., agar). The calcination temperature following combustion is a key parameter affecting the phase composition, specific surface area, and band gap of the resulting NiMoO₄ nanostructures.[14]

Characterization Techniques

-

UV-Visible Spectroscopy: The optical properties of NiMoO₄ are typically characterized using a UV-Vis spectrophotometer in the wavelength range of 200-800 nm. The absorption spectra are used to calculate the band gap energy using the Tauc plot method.[4]

-

Photoluminescence Spectroscopy: PL measurements are performed to study the emission properties of the material. The sample is excited with a specific wavelength, and the resulting emission spectrum is recorded. For example, an excitation wavelength of 480 nm has been used to observe the emission of NiMoO₄.[15]

-

Electrical Conductivity Measurement: The electrical conductivity of NiMoO₄ can be measured using AC electrochemical impedance spectroscopy (EIS) with a two-point probe setup. Pellets of the material are typically used for these measurements, and the conductivity is determined over a range of temperatures and frequencies.[11]

Visualization of Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and the relationships between synthesis parameters and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. structural-optical-and-electrical-properties-of-nimo4-m-w-and-mo - Ask this paper | Bohrium [bohrium.com]

- 3. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural formation of multifunctional NiMoO4 nanorods for thermoelectric applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of NiMoO4/NiMo@NiS Nanorods for Efficient Hydrogen Evolution Reactions in Electrocatalysts [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

A Technical Guide to the Phase Transformation of α-NiMoO₄ and β-NiMoO₄: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase transformation studies of α-NiMoO₄ and β-NiMoO₄. It details the synthesis methodologies, phase transition mechanisms, and characterization techniques for these two polymorphs of nickel molybdate. Furthermore, it explores their relevance in drug development, particularly in the catalytic synthesis of pharmaceutical precursors, and addresses the critical aspect of their cytotoxicity.

Introduction to α-NiMoO₄ and β-NiMoO₄

Nickel molybdate (NiMoO₄) is a transition metal oxide that exists in two primary crystalline forms under atmospheric pressure: a low-temperature, stable α-phase and a high-temperature, metastable β-phase. Both polymorphs possess a monoclinic crystal structure but differ significantly in the coordination of the molybdenum ions. In α-NiMoO₄, the Mo⁶⁺ ions are in an octahedral coordination ([MoO₆]), whereas in β-NiMoO₄, they adopt a tetrahedral coordination ([MoO₄]). This structural variance leads to distinct physical and chemical properties, influencing their applications in catalysis, energy storage, and potentially, in pharmaceutical synthesis.

The transformation between these two phases is a key area of study, as controlling the phase composition allows for the tuning of material properties for specific applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for α-NiMoO₄ and β-NiMoO₄, compiled from various studies.

Table 1: Crystallographic Data of α-NiMoO₄ and β-NiMoO₄

| Parameter | α-NiMoO₄ | β-NiMoO₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 9.5670 - 9.602 | 10.094 - 10.1588 |

| b (Å) | 8.7391 - 8.769 | 9.203 - 9.2135 |

| c (Å) | 7.6502 - 7.665 | 6.996 - 7.0034 |

| β (°) | 114.24 - 114.243 | 107.099 - 107.17 |

Table 2: Phase Transformation and Synthesis Parameters

| Parameter | Value/Condition |

| α to β Phase Transition Temperature | ~600-760 °C |

| β to α Phase Transition Temperature (on cooling) | Below ~180-250 °C |

| Hydrothermal Synthesis Temperature for α-NiMoO₄ | ~120-180 °C |

| Solution Combustion Synthesis for β-NiMoO₄ (Calcination) | ~500 °C |

| Fuel for Solution Combustion Synthesis | Urea, Glycine, Agar |

Experimental Protocols

This section provides detailed methodologies for the synthesis of α-NiMoO₄ and β-NiMoO₄, their phase transformation, and characterization.

Synthesis of α-NiMoO₄ Nanorods (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis of α-NiMoO₄ nanorods.

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Ethylene glycol

-

Distilled water

Procedure:

-

Prepare a 0.1 M solution of nickel nitrate hexahydrate in 25 mL of distilled water.

-

Prepare a 0.1 M solution of sodium molybdate dihydrate in 25 mL of distilled water.

-

Add 5 mL of ethylene glycol to the sodium molybdate solution.

-

Slowly add the nickel nitrate solution to the sodium molybdate solution under continuous magnetic stirring.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 150 °C for 12 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with distilled water and ethanol.

-

Dry the final product at 60 °C for 12 hours in an oven.

Synthesis of β-NiMoO₄ Nanoparticles (Solution Combustion Method)

This protocol outlines the synthesis of β-NiMoO₄ nanoparticles using a solution combustion technique.

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Molybdenum(VI) oxide bis(acetylacetonate) (MoO₂(acac)₂)

-

Urea (CO(NH₂)₂)

-

Ammonium nitrate (NH₄NO₃)

Procedure:

-

Calculate the stoichiometric amounts of Ni(acac)₂, MoO₂(acac)₂, urea (fuel), and ammonium nitrate (oxidizer). The fuel-to-oxidizer ratio should be optimized for complete combustion.

-

Dissolve the precursors in a minimal amount of distilled water in a crucible.

-

Heat the crucible on a hot plate at approximately 300 °C. The solution will dehydrate and form a gel.

-

The gel will spontaneously ignite and undergo a rapid, exothermic combustion reaction, resulting in a voluminous, foamy powder.

-

Allow the product to cool to room temperature.

-

The as-synthesized powder is the β-NiMoO₄ phase. For enhanced crystallinity, the powder can be calcined at 500 °C for 2 hours.

Thermal Annealing for α-NiMoO₄ to β-NiMoO₄ Phase Transformation

This protocol describes the procedure to induce the phase transformation from the α to the β phase.

Materials:

-

Synthesized α-NiMoO₄ powder

-

Tube furnace with temperature control

Procedure:

-

Place the α-NiMoO₄ powder in an alumina crucible.

-

Insert the crucible into the tube furnace.

-

Heat the furnace to a temperature between 600 °C and 760 °C at a ramping rate of 5 °C/min.

-

Hold the temperature for 2-4 hours to ensure complete phase transformation.

-

To obtain the β-phase at room temperature, the sample must be rapidly quenched.

Characterization Techniques

Purpose: To identify the crystalline phases and determine the crystallographic parameters.

Procedure:

-

Prepare a powder sample by grinding the material to a fine powder.

-

Mount the powder on a sample holder.

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS files for α-NiMoO₄ (e.g., JCPDS No. 33-0948) and β-NiMoO₄ (e.g., JCPDS No. 45-0142).

Purpose: To differentiate between the α and β phases based on their vibrational modes.

Procedure:

-

Place a small amount of the powder sample on a glass slide.

-

Use a Raman spectrometer with a 532 nm or 785 nm laser excitation source.

-

Focus the laser on the sample with an appropriate objective lens.

-

Acquire the Raman spectrum over a range of 100 to 1200 cm⁻¹.

-

The characteristic Raman peaks for α-NiMoO₄ are typically observed around 961 cm⁻¹, while β-NiMoO₄ shows a major peak around 936 cm⁻¹.[1]

Relevance to Drug Development

While not a direct therapeutic agent, nickel molybdate, particularly in its nanoparticle form, has shown promise in applications relevant to the pharmaceutical industry.

Catalytic Synthesis of Pharmaceutical Precursors

One significant application is in the catalytic reduction of nitroaromatics to their corresponding amines. This reaction is a crucial step in the synthesis of various pharmaceuticals. For instance, the reduction of 4-nitrophenol to 4-aminophenol is a key step in the industrial production of paracetamol, a widely used analgesic and antipyretic. NiMoO₄ nanoparticles have been demonstrated to be effective catalysts for this transformation.

Experimental Workflow: Catalytic Reduction of 4-Nitrophenol

Caption: Workflow for the catalytic reduction of 4-nitrophenol to 4-aminophenol using NiMoO₄ nanoparticles.

Cytotoxicity Considerations

For any material to be considered for applications that may have human exposure, a thorough toxicological assessment is imperative. Studies on nickel and nickel oxide nanoparticles have indicated potential for cytotoxicity, including the induction of oxidative stress and DNA damage. Therefore, for drug development professionals, understanding the potential toxicity of NiMoO₄ nanoparticles is crucial. In vitro cytotoxicity assays, such as the MTT assay on relevant human cell lines, are essential to evaluate their biocompatibility and to determine safe exposure limits.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships between synthesis methods, the resulting phases, and the characterization techniques, as well as a general experimental workflow for phase transformation studies.

Diagram 1: Synthesis Pathways to α- and β-NiMoO₄

Caption: Synthesis methods determining the initial phase of NiMoO₄.

Diagram 2: Experimental Workflow for Phase Transformation Study

Caption: A typical workflow for studying the α to β and subsequent β to α phase transformation of NiMoO₄.

References

thermodynamic stability of different NiMoO4 phases

An In-depth Technical Guide to the Thermodynamic Stability of Nickel Molybdate (NiMoO₄) Phases

Introduction

Nickel molybdate (NiMoO₄) is a transition metal oxide that has garnered significant attention from the scientific community due to its versatile applications in catalysis, energy storage, and sensor technology.[1] It exists in several crystalline forms, or polymorphs, with the most common being the low-temperature α-phase and the high-temperature β-phase.[2][3] A hydrated precursor, NiMoO₄·nH₂O, is also a common starting point in many synthesis routes.[3] The distinct coordination of the molybdenum ions—octahedral in α-NiMoO₄ and tetrahedral in β-NiMoO₄—leads to different structural, electronic, and thermodynamic properties.[2][4] Understanding the thermodynamic stability and phase transition behavior of these polymorphs is critical for optimizing synthesis conditions and enhancing their performance in various applications. This guide provides a comprehensive overview of the thermodynamic stability of different NiMoO₄ phases, supported by quantitative data and detailed experimental methodologies.

Thermodynamic Stability of α-NiMoO₄ vs. β-NiMoO₄

The two primary anhydrous polymorphs of nickel molybdate are α-NiMoO₄ and β-NiMoO₄. The α-phase is the thermodynamically stable form at room temperature.[2] In contrast, the β-phase is a metastable, high-temperature polymorph.[2] Theoretical and experimental studies have consistently shown that α-NiMoO₄ is energetically more favorable under ambient conditions. First-principles Density Functional Theory (DFT) calculations indicate that the α-phase is approximately 9 kcal/mol more stable than the β-phase.[4]

The β-phase is typically synthesized by heating the α-phase to elevated temperatures, and it has been reported to be stable only when maintained above 180 °C, transforming back to the α-phase upon cooling.[2][3] However, some synthesis methods, such as combustion synthesis, can produce β-NiMoO₄ that is stable at room temperature, potentially due to nanometric particle sizes or the presence of defects.[5] The β-phase is often considered more catalytically active in certain reactions, such as the oxidative dehydrogenation of hydrocarbons, which motivates research into stabilizing this metastable phase.[2][6]

Quantitative Thermodynamic Data

Calorimetric studies have been instrumental in directly measuring the thermodynamic properties of NiMoO₄ polymorphs. These experiments provide crucial data on heat capacity, enthalpy, and Gibbs free energy of formation, which are fundamental to understanding their relative stabilities and phase transition temperatures. A comprehensive calorimetric investigation has determined these properties for both the α and β phases from near absolute zero up to high temperatures.[1]

Table 1: Summary of Thermodynamic Properties for NiMoO₄ Phases

| Property | α-NiMoO₄ | β-NiMoO₄ | Method | Reference |

|---|---|---|---|---|

| Structure | Monoclinic (C2/m) | Monoclinic (C2/m) | X-ray Diffraction | [7] |

| Mo⁶⁺ Coordination | Octahedral | Tetrahedral | X-ray Diffraction | [2][4] |

| Stability at RT | Stable | Metastable | Experimental Observation | [2] |

| Relative Stability | More stable by ~9 kcal/mol | Less stable | DFT Calculation | [4] |

| Phase Transition | α → β at ~1000 K (727 °C) | - | Calorimetry (DSC) |[1] |

Note: The table summarizes key thermodynamic and structural parameters. Specific values for enthalpy and Gibbs free energy of formation as a function of temperature can be found in detailed calorimetric studies.[1]

Phase Transitions in Nickel Molybdate

The transformation between NiMoO₄ phases is a key aspect of its material science. The most studied transition is the reconstructive transformation from the α-phase to the β-phase.

-

α → β Transition: This transition is generally observed at high temperatures, with reported ranges between 500 and 670 °C.[4] Calorimetric studies pinpoint the polymorphic transformation from α to β at 1000 K (727 °C).[1] This phase change is accompanied by a significant, discontinuous increase in the unit cell volume of about 5.5%.[7] The transition involves a change in the coordination of molybdenum ions from octahedral to tetrahedral, which requires substantial atomic rearrangement.[4][7]

The workflow for the thermal transformation of nickel molybdate often starts from a hydrated precursor, which dehydrates and subsequently crystallizes into the α-phase before converting to the β-phase at higher temperatures.

Caption: Thermal transformation pathway of NiMoO₄ phases.

Experimental Protocols

The synthesis and characterization of NiMoO₄ phases involve various sophisticated techniques. The choice of method significantly influences the resulting phase, crystallinity, and morphology.

Synthesis Methodologies

-

Co-precipitation: This is a common wet-chemical route for synthesizing NiMoO₄ precursors.[8]

-

Protocol: An aqueous solution of a soluble nickel salt (e.g., nickel nitrate, Ni(NO₃)₂·6H₂O) is mixed with a solution of a soluble molybdate salt (e.g., ammonium molybdate, (NH₄)₆Mo₇O₂₄·4H₂O) under controlled pH and temperature.[3] The resulting precipitate, typically a hydrated nickel molybdate (NiMoO₄·nH₂O), is then filtered, washed, and dried.[3][8] Calcination of this precursor at specific temperatures yields the desired α or β phase. For instance, calcination at 500 °C typically produces the α-phase.[8]

-

-

Solution Combustion Synthesis (SCS): This method allows for the rapid, energy-efficient synthesis of nanostructured materials.[2][5]

-

Protocol: Metal nitrates (e.g., Ni(NO₃)₂) act as oxidizers, while an organic fuel (e.g., urea, agar) is used as a reductant.[2][5] The precursors are dissolved in water to form a homogeneous solution, which is then heated. The solution undergoes dehydration, followed by a highly exothermic combustion reaction that yields a voluminous, foamy powder.[2] This method can surprisingly produce the metastable β-phase at lower temperatures (e.g., 500 °C) due to the rapid, high-energy reaction conditions.[2]

-

Thermodynamic Characterization

-

Calorimetry (Heat Capacity and Enthalpy of Formation): This is the most direct method for obtaining fundamental thermodynamic data.[1]

-

Protocol:

-

Heat Capacity (Cp,m): The molar heat capacity is measured over a wide temperature range (e.g., 2 K to 1380 K) using a combination of techniques. A relaxation method is employed for low temperatures (near absolute zero), while Differential Scanning Calorimetry (DSC) is used for higher temperatures.[1]

-

Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is determined using high-temperature drop solution calorimetry. The sample (e.g., α-NiMoO₄) is dropped from room temperature into a molten solvent (e.g., sodium molybdate) at a high temperature (e.g., 973 K), and the heat of solution is measured. By measuring the heats of solution for the component oxides (NiO and MoO₃) in the same solvent, the enthalpy of formation from the oxides can be calculated via Hess's law.[1]

-

-

The diagram below illustrates a typical experimental workflow for the synthesis and thermodynamic analysis of NiMoO₄.

Caption: Workflow for NiMoO₄ synthesis and analysis.

Conclusion

The thermodynamic stability of nickel molybdate is dictated by its crystalline phase, with α-NiMoO₄ being the stable form at ambient conditions and β-NiMoO₄ being a high-temperature metastable phase. The transition between these phases is a reconstructive process occurring at high temperatures and is crucial for tailoring the material's properties for specific applications. Quantitative data from calorimetric measurements provide the fundamental Gibbs energy and enthalpy values that govern this stability. A thorough understanding of the synthesis protocols and characterization techniques is essential for researchers aiming to control the phase composition and leverage the unique properties of each NiMoO₄ polymorph.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hasyweb.desy.de [hasyweb.desy.de]

- 8. researchgate.net [researchgate.net]

Unveiling the Optical Band Gap of Molybdenum Nickel Oxide: A Technical Guide

An in-depth exploration of the synthesis, characterization, and band gap determination of molybdenum nickel oxide (NiMoO4), tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the material's properties, detailed experimental protocols, and a summary of its potential biological activities.

This compound, specifically in its nickel molybdate (NiMoO4) form, is a versatile material with significant potential in various fields, including catalysis, energy storage, and, as emerging research suggests, in biomedical applications due to its antibacterial properties. A crucial parameter governing the electronic and optical properties of NiMoO4 is its band gap, which dictates its interaction with light and its potential applications in photocatalysis and optoelectronics. This technical guide delves into the investigation of the band gap of this compound, presenting a compilation of reported values, detailed experimental methodologies for its synthesis and characterization, and a visualization of its proposed antibacterial mechanism.

Data Presentation: Band Gap of Nickel Molybdate (NiMoO4)

The optical band gap of nickel molybdate is influenced by its crystalline phase (α- or β-NiMoO4) and the synthesis methodology employed. The following table summarizes a range of experimentally determined band gap values for NiMoO4 from various studies.

| Crystalline Phase | Synthesis Method | Band Gap (eV) | Reference |

| α-NiMoO4 | Co-precipitation | 3.20 | [1] |

| α-NiMoO4 & β-NiMoO4 | Microwave Sintering | 2.15 - 2.2 | [2] |

| α-NiMoO4 & β-NiMoO4 | Hydrothermal | 2.2 (direct), 1.9 (indirect) | [3] |

| α-NiMoO4 | Co-precipitation | 2.36 | [4] |

| Doped NiMoO4 | Co-precipitation (Fe-doped) | 2.6 | [1] |

| Doped NiMoO4 | Co-precipitation (Cu-doped) | 2.12 | [1] |

| Doped NiMoO4 | Co-precipitation (Fe-Cu co-doped) | 1.26 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of nickel molybdate nanoparticles via co-precipitation and the subsequent determination of their optical band gap using UV-Vis spectroscopy.

Protocol 1: Synthesis of α-NiMoO4 Nanoparticles via Co-precipitation

This protocol outlines a straightforward method for synthesizing α-NiMoO4 nanoparticles at room temperature followed by calcination.

Materials:

-

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of nickel nitrate hexahydrate.

-

Prepare a 0.1 M aqueous solution of sodium molybdate dihydrate.

-

-

Co-precipitation:

-

In a beaker, mix equal volumes of the nickel nitrate and sodium molybdate solutions under vigorous stirring.

-

Slowly add a 1 M NaOH solution dropwise to the mixture until the pH reaches 9. A precipitate will form.

-

Continue stirring the suspension for 2 hours at room temperature to ensure a complete reaction.

-

-

Washing and Drying:

-

Centrifuge the precipitate and discard the supernatant.

-

Wash the precipitate repeatedly with DI water and then with ethanol to remove any unreacted ions.

-

Dry the obtained powder in an oven at 80°C for 12 hours.

-

-

Calcination:

-

Transfer the dried powder to a crucible and calcine it in a muffle furnace at 500°C for 4 hours to obtain the α-NiMoO4 crystalline phase.[4]

-

Allow the furnace to cool down to room temperature before retrieving the final product.

-

Protocol 2: Band Gap Determination using UV-Vis Spectroscopy and Tauc Plot Analysis

This protocol describes the measurement of the optical absorbance of the synthesized NiMoO4 nanoparticles and the subsequent calculation of the band gap.

1. Sample Preparation:

-

Disperse a small amount of the synthesized NiMoO4 powder in a suitable solvent (e.g., ethanol or water) using ultrasonication to obtain a stable suspension.

-

Alternatively, for diffuse reflectance spectroscopy (DRS), the dry powder can be used directly.

2. UV-Vis Spectroscopy Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance (or reflectance) spectrum of the NiMoO4 sample over a wavelength range of 200-800 nm.

-

Use the solvent (or a standard reflectance material like BaSO4 for DRS) as a reference.

3. Tauc Plot Analysis for Direct Band Gap Calculation: The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a direct band gap semiconductor is given by the Tauc equation:

(αhν)² = A(hν - E_g)

where:

-

α is the absorption coefficient

-

h is Planck's constant

-

ν is the photon frequency

-

A is a constant

-

E_g is the optical band gap

Step-by-step Calculation and Plotting:

-

Convert Wavelength to Photon Energy (eV): Use the formula: E (eV) = 1240 / λ (nm)

-

Calculate (αhν)²: The absorption coefficient (α) is proportional to the absorbance (Abs). Therefore, you can plot (Abs × hν)² on the y-axis.

-

Construct the Tauc Plot: Plot (Abs × hν)² versus photon energy (hν) on the x-axis.

-

Determine the Band Gap (E_g):

Mandatory Visualization

Proposed Mechanism of Antibacterial Activity of Molybdenum-Doped Nickel Oxide

Recent studies have indicated that molybdenum-doped nickel oxide nanoparticles exhibit antibacterial properties.[6][7] While the precise signaling pathways are a subject of ongoing research, a proposed mechanism involves the generation of reactive oxygen species (ROS) and the release of metal ions, which induce cellular damage in bacteria.

Caption: Proposed mechanism of antibacterial activity of Mo-doped NiO nanoparticles.

Experimental Workflow for Synthesis and Characterization of NiMoO4

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of nickel molybdate nanoparticles to determine their band gap.

Caption: Experimental workflow for NiMoO4 synthesis and band gap characterization.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Synthesis of NiO, MoO₃, and NiMoO₄ Nanostructures

This technical guide provides a comprehensive overview of the initial synthesis of Nickel Oxide (NiO), Molybdenum Trioxide (MoO₃), and Nickel Molybdate (NiMoO₄) nanostructures. It is designed to offer researchers and scientists detailed experimental protocols and comparative data to aid in the selection and implementation of synthesis methodologies for these promising nanomaterials.

Introduction to NiO, MoO₃, and NiMoO₄ Nanostructures

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its applications in catalysis, battery electrodes, gas sensors, and electrochromic devices.[1][2][3] Molybdenum trioxide (MoO₃), an n-type semiconductor, is known for its unique layered crystal structure and is utilized in photocatalysis, gas sensing, and energy storage.[4][5] Nickel molybdate (NiMoO₄) exists in two primary monoclinic phases, α-NiMoO₄ and β-NiMoO₄, and is a highly promising material for supercapacitors and electrocatalysis due to its rich redox chemistry and high theoretical capacitance.[6][7] The synthesis of these materials at the nanoscale allows for the tuning of their physical and chemical properties, leading to enhanced performance in various applications.

Synthesis Methodologies

A variety of methods have been developed for the synthesis of NiO, MoO₃, and NiMoO₄ nanostructures. The choice of method significantly influences the morphology, crystal structure, and surface properties of the resulting nanomaterials.[2] This section details the experimental protocols for the most common synthesis techniques.

Nickel Oxide (NiO) Nanostructures

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave.

-

Experimental Protocol:

-

Dissolve a nickel precursor, such as Nickel Chloride Hexahydrate (NiCl₂·6H₂O) or Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O), in a mixture of deionized water and ethanol.[3][8]

-

Add a surfactant or capping agent, like Polyvinylpyrrolidone (PVP), to control the growth and agglomeration of nanoparticles.[8]

-

Adjust the pH of the solution to approximately 10 by adding ammonia solution (NH₃·H₂O) dropwise while stirring.[8]

-

Transfer the resulting homogeneous solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 120°C and 200°C for a duration of 1 to 24 hours.[9][10]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the product in an oven, typically at 60-80°C.

-

Finally, anneal the dried powder at temperatures ranging from 400°C to 600°C for 1 to 6 hours to obtain crystalline NiO nanoparticles.[10][11]

-

Sol-Gel Method: This technique involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.

-

Experimental Protocol:

-

Dissolve a nickel precursor, such as Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O), in a solvent like methanol.[12][13]

-

Add a chelating agent or surfactant, such as citric acid or a poly(alkylene oxide) block copolymer, to the solution under stirring.[12]

-

Add a precipitation agent, like Sodium Hydroxide (NaOH), to the solution to form a gel.[13]

-

Age the gel for a specific period, followed by drying in an oven to remove the solvent.

-

Calcine the dried gel at temperatures between 450°C and 923 K to obtain the final NiO nanostructures.[12][13]

-

Co-precipitation Method: This method involves the simultaneous precipitation of more than one substance from a solution.

-

Experimental Protocol:

-

Prepare an aqueous solution of a nickel salt, such as Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O).

-

Separately, prepare a solution of a precipitating agent, like Sodium Hydroxide (NaOH).

-

Add the precipitating agent solution dropwise to the nickel salt solution under vigorous stirring.

-

A precipitate of nickel hydroxide (Ni(OH)₂) will form.

-

Filter the precipitate, wash it thoroughly with distilled water to remove ionic impurities, and then dry it.

-

Finally, calcine the dried nickel hydroxide powder at a specific temperature to yield NiO nanoparticles.

-

Molybdenum Trioxide (MoO₃) Nanostructures

Hydrothermal Synthesis: Similar to the synthesis of NiO, this method is widely used for producing various morphologies of MoO₃.

-

Experimental Protocol:

-

Dissolve a molybdenum precursor, typically Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), in deionized water.[14][15]

-

Acidify the solution to a specific pH (often between 1 and 5) using an acid like nitric acid (HNO₃) or hydrochloric acid (HCl).[4][14][15] The pH plays a crucial role in determining the final morphology.

-

Transfer the solution to a Teflon-lined autoclave and heat it to a temperature in the range of 140-200°C for several hours (e.g., 8-24 hours).[14][15]

-

After cooling, collect the resulting white precipitate by filtration or centrifugation.

-

Wash the product with deionized water and ethanol.

-

Dry the sample in an oven. Annealing at around 400°C for 2 hours may be performed to obtain the crystalline orthorhombic phase (α-MoO₃).[4]

-

Solution Combustion Method: This method involves a self-sustaining exothermic reaction between an oxidizer (metal nitrate) and an organic fuel.

-

Experimental Protocol:

-

Prepare an aqueous solution containing a molybdenum precursor and an organic fuel like agar.[16][17]

-

Heat the solution on a hot plate to evaporate the water and initiate the combustion reaction.

-

The mixture will undergo a self-sustaining combustion process, resulting in a voluminous, foamy powder.

-

The as-synthesized powder can be further calcined to improve crystallinity.

-

Nickel Molybdate (NiMoO₄) Nanostructures

Hydrothermal Synthesis: This is a common and effective method for synthesizing NiMoO₄ nanostructures with controlled morphologies.

-

Experimental Protocol:

-

Dissolve stoichiometric amounts of a nickel precursor (e.g., Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O) and a molybdenum precursor (e.g., Na₂MoO₄·2H₂O or (NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.[18][19][20]

-

A precipitating agent or a structure-directing agent like urea or triethylamine can be added to the solution.[19][20]

-

The mixture is then sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a temperature between 120°C and 160°C for a period of 4 to 12 hours.[20]

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

-

Co-precipitation Method: A straightforward method for the synthesis of NiMoO₄ at room temperature.[21]

-

Experimental Protocol:

-

Prepare separate aqueous solutions of a nickel salt (e.g., nickel nitrate) and a molybdate salt (e.g., sodium molybdate).[6]

-

Slowly add the nickel nitrate solution to the sodium molybdate solution under constant magnetic stirring.[6] A precipitate will form immediately.

-

Continue stirring for a period of time (e.g., 30 minutes) to ensure a complete reaction.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product multiple times with deionized water to remove any remaining ions.

-

Dry the resulting powder in an oven, typically at around 60°C for 12 hours.[6]

-

The as-prepared powder can be annealed at higher temperatures (e.g., 500-600°C) to obtain the desired crystalline phase.[6][21]

-

Solution Combustion Synthesis: A rapid and energy-efficient method for producing NiMoO₄ nanomaterials.

-

Experimental Protocol:

-

Dissolve stoichiometric amounts of nickel nitrate (oxidizer) and a molybdenum source, along with an organic fuel such as agar, in deionized water.[16][17][22]

-

Heat the solution on a hotplate to evaporate the water and form a viscous gel.

-

Upon further heating, the gel will auto-ignite and undergo a rapid, exothermic combustion reaction.

-

The resulting product is a fine, voluminous powder.

-

Calcination at different temperatures (e.g., 300-600°C) can be performed to control the phase composition and crystallinity.[7]

-

Data Presentation

The following tables summarize key quantitative data from the literature for NiO, MoO₃, and NiMoO₄ nanostructures synthesized by various methods.

Table 1: Quantitative Data for Synthesized NiO Nanostructures

| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference(s) |

| Hydrothermal | NiCl₂·6H₂O, TEA | 400 | ~13 | - | - | [9][10] |

| Sol-Gel | Ni(NO₃)₂·6H₂O | 923 K (650°C) | - | - | - | [12] |

| Co-precipitation | NiCl₂·6H₂O, NaOH | - | 26 | - | - | |

| Solution Combustion | Ni(NO₃)₂, Agar | - | 20-40 | High | 3.44 | [16][17][22] |

| Thermal Decomposition | NiC₂O₄·2H₂O | 400-800 K | - | - | - | [2] |

Table 2: Quantitative Data for Synthesized MoO₃ Nanostructures

| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Morphology | Dimensions | Band Gap (eV) | Reference(s) |

| Hydrothermal | (NH₄)₆Mo₇O₂₄·4H₂O, HNO₃ | 180 | Nanorods | Length: ~50 µm, Diameter: ~200 nm | - | [14][23] |

| Solution Method | (NH₄)₂MoO₄, HCl | 400 | Microsheets, Microrods | Micro-sized | - | [4] |

| Solution Combustion | Mo precursor, Agar | - | Hexagonal shape | 200-350 nm | 3.13 | [16][17][22] |

| Direct Oxidation | Molybdenum coil | - | Lamellas, Spheres | Thickness: ~20-50 nm | ~3.05 | [24] |

Table 3: Quantitative Data for Synthesized NiMoO₄ Nanostructures

| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Phase | Particle Size (nm) | Band Gap (eV) | Reference(s) |

| Solution Combustion | Ni(NO₃)₂, Mo precursor, Agar | 400-600 | α and β | 20-40 | 3.18 | [7][16][17][22] |

| Co-precipitation | Ni(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O | 500 | α-NiMoO₄ | Nanosheets | 2.36 | [21] |

| Microwave-assisted | Ni(NO₃)₂·6H₂O, Na₂MoO₄ | 600 | α and β | Nanorods | 2.2 | [6] |

| Hydrothermal | Ni(NO₃)₂, Na₂MoO₄ | - | - | Nanosheets | - | [19] |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis of NiO, MoO₃, and NiMoO₄ nanostructures.

Caption: Hydrothermal synthesis workflow for NiO nanostructures.

Caption: Sol-Gel synthesis workflow for NiO nanostructures.

Caption: Hydrothermal synthesis workflow for MoO₃ nanostructures.

Caption: Co-precipitation synthesis workflow for NiMoO₄ nanostructures.

Characterization Techniques

To analyze the synthesized nanostructures, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase composition, and crystallite size.[1][16]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the nanostructures.[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the material.[16]

-

UV-Visible Spectroscopy: To determine the optical properties, including the band gap energy.[16]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[16]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states.[16][17]

Conclusion

The synthesis of NiO, MoO₃, and NiMoO₄ nanostructures can be achieved through a variety of versatile and scalable methods. The choice of synthesis technique and the precise control of experimental parameters are critical in tailoring the physicochemical properties of these nanomaterials for specific applications. This guide provides a foundational understanding of the key synthesis protocols and expected outcomes, serving as a valuable resource for researchers in materials science and related fields. The continued exploration of novel synthesis routes and the optimization of existing methods will undoubtedly lead to further advancements in the application of these important metal oxide nanostructures.

References

- 1. ijnnonline.net [ijnnonline.net]

- 2. researchgate.net [researchgate.net]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. Synthesis of MoO3 Nanostructures by a Solution Method | Scientific.Net [scientific.net]

- 5. Synthesis of MoO3 Nanostructures and their Photocatalytic Properties | Scientific.Net [scientific.net]

- 6. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Hydrothermal Synthesis of Flake-Flower NiO and Its Gas Sensing Performance to CO [frontiersin.org]

- 9. Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.cat [2024.sci-hub.cat]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Characterization of NiO Nanoparticles by Sol–Gel Method [jstage.jst.go.jp]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. ripublication.com [ripublication.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. synthesis-and-characterization-of-nio-moo3-and-nimoo4-nanostructures-through-a-green-facile-method-and-their-potential-use-as-electrocatalysts-for-water-splitting - Ask this paper | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A facile synthesis of a NiMoO4@metal-coated graphene-ink nanosheet structure towards the high energy density of a battery type-hybrid supercapacitor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. catalogo.upc.edu.pe [catalogo.upc.edu.pe]

- 23. [PDF] One step and facile hydrothermal synthesis of hexagonal molybdenum trioxide nanorods and its photo response | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

A First-Principles Guide to the Electronic Structure of Nickel Oxide

Affiliation: Google Research

Abstract

Nickel oxide (NiO) is a canonical example of a strongly correlated material, where traditional electronic structure theories often fail. Its wide band gap and antiferromagnetic insulating nature, driven by strong on-site Coulomb repulsion among Ni 3d electrons, make it a challenging and important system for theoretical and computational study. This technical guide provides an in-depth overview of the first-principles methods used to investigate the electronic structure of NiO. We detail the theoretical background, computational protocols, and comparative results of various approaches, from standard Density Functional Theory (DFT) to more advanced methods like DFT+U, hybrid functionals, and the GW approximation. Quantitative data is summarized in structured tables, and key computational workflows and physical concepts are illustrated using diagrams. This document is intended for researchers and scientists in materials science, condensed matter physics, and computational chemistry.

Introduction: The Challenge of Nickel Oxide

Nickel oxide (NiO) crystallizes in a rock-salt structure and is a type-II antiferromagnet (AFM-II) below its Néel temperature of 523 K.[1][2] In this AFM-II configuration, the nickel ions exhibit ferromagnetic ordering within the (111) planes, with adjacent planes coupled antiferromagnetically.[2] Experimentally, NiO is a wide band gap insulator, with measured values for the charge-transfer gap typically in the range of 4.0 to 4.3 eV.[3][4]

From a theoretical standpoint, the partially filled Ni 3d shell (in a formal d⁸ configuration) would suggest metallic behavior according to conventional band theory. However, standard approximations within Density Functional Theory (DFT), such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), incorrectly predict NiO to be a metal or a narrow-gap insulator with a band gap of only 0.4-1.1 eV.[2][5][6] This failure is a well-known consequence of the self-interaction error inherent in these functionals, which inadequately describes the strong on-site Coulomb repulsion (Hubbard U) of the localized Ni 3d electrons. This deficiency has established NiO as a benchmark system for the development and validation of more advanced ab initio techniques designed to treat strongly correlated systems.

Theoretical Methodologies and Computational Protocols

A hierarchy of computational methods has been applied to NiO, each offering a different balance of accuracy and computational cost.

Standard DFT: LDA and GGA

The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are the foundational methods of DFT. They are computationally efficient but fail for NiO because they overly delocalize the Ni 3d electrons, failing to capture the energy penalty associated with charge fluctuations (the Mott-Hubbard physics).

Computational Protocol:

-

Crystal Structure: A supercell representing the AFM-II magnetic ordering is required. This cell is typically double the size of the conventional crystallographic cell.[7]

-

Exchange-Correlation (XC) Functional: LDA or a GGA functional (e.g., PBE).

-

Basis Set: Plane-wave basis sets are commonly used, with projector augmented-wave (PAW) or pseudopotentials to represent the core electrons.[8]

-

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid must be converged for accurate results.

-

Self-Consistency: The calculation proceeds until the total energy and charge density converge below a specified threshold (e.g., 10⁻⁶ eV).

DFT+U

The DFT+U method is a widely used correction to LDA/GGA for strongly correlated materials.[9] It adds a semi-empirical Hubbard term to the Hamiltonian to better account for the on-site Coulomb repulsion of localized d or f electrons. The energy functional is modified as: EDFT+U = EDFT + EU where EU penalizes fractional occupation of the localized orbitals, promoting localization and opening the band gap.[9]

Computational Protocol:

-

Methodology: The DFT+U method is applied on top of a standard DFT calculation. The Dudarev approach is a common implementation.[10]

-

Hubbard Parameter (U): The effective U value (Ueff = U - J) is a critical parameter. It can be chosen empirically to match experimental results (like the band gap) or determined from first principles using methods like linear response.[11][12] For NiO, U values for the Ni 3d orbitals typically range from 4.6 to 8.0 eV.[9][12][13]

-

Double-Counting Correction: A correction term is necessary to subtract the part of the electron-electron interaction already described by the underlying LDA/GGA functional. Common schemes include the fully localized limit (FLL) and the around mean-field (AMF) limit.[7]

Hybrid Functionals

Hybrid functionals, such as HSE06, improve upon GGA by mixing a fraction of exact Hartree-Fock (HF) exchange with the DFT exchange-correlation functional.[14][15] The inclusion of exact exchange helps to cancel the self-interaction error, providing a more accurate description of the electronic structure and band gap for many materials, including NiO.

Computational Protocol:

-

Functional: The Heyd-Scuseria-Ernzerhof (HSE) functional is commonly used. It screens the HF exchange interaction, which significantly reduces the computational cost compared to global hybrids like PBE0.[16]

-

Mixing Parameter (α): The fraction of exact exchange is a key parameter. For HSE06, the standard value is α = 0.25.[14] This parameter can sometimes be tuned to match experimental observables.

-

Computational Cost: Hybrid functional calculations are significantly more computationally demanding than DFT+U.

Many-Body Perturbation Theory: The GW Approximation

The GW approximation (GWA) is a sophisticated method based on many-body perturbation theory that is used to calculate quasiparticle energies (i.e., electron addition and removal energies).[17] It is considered one of the most accurate ab initio methods for predicting band gaps. The method involves calculating the electron self-energy (Σ) as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W).

Computational Protocol:

-

Starting Point: GWA is a perturbative approach that requires a starting point from a less computationally expensive method, typically a DFT or DFT+U calculation. The choice of starting wavefunctions can influence the final result.[18]

-